molecular formula C13H14ClN3O4S2 B2670982 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole CAS No. 1448065-00-6

4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole

Cat. No.: B2670982
CAS No.: 1448065-00-6
M. Wt: 375.84
InChI Key: SPLQCQTYROIPTN-UHFFFAOYSA-N
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Description

4-{[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole is a synthetic chemical compound featuring a bifunctional sulfonamide core, which is of significant interest in medicinal chemistry and drug discovery research. The molecular structure incorporates a 1-methyl-1H-imidazole ring and a 4-chlorobenzenesulfonyl group linked through an azetidine scaffold, a configuration often explored for its potential biological activity. Compounds with sulfonamide functional groups and azetidine rings are frequently investigated as enzyme inhibitors or as modulators of protein-protein interactions in various disease pathways . This reagent is provided as a high-purity material to support early-stage research and development, including structure-activity relationship (SAR) studies, biochemical assay development, and library synthesis. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S2/c1-16-8-13(15-9-16)23(20,21)17-6-12(7-17)22(18,19)11-4-2-10(14)3-5-11/h2-5,8-9,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLQCQTYROIPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with azetidine under controlled conditions to form the azetidinyl sulfonyl intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced sulfonyl compounds, and substituted imidazole derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Key Functional Groups Potential Applications References
4-{[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole 1H-imidazole 4-chlorobenzenesulfonyl, azetidinyl sulfonyl, methyl ~450 (estimated) Dual sulfonyl, azetidine Undisclosed (hypothetical enzyme modulation) -
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole Benzimidazole 4-chlorobenzenesulfonyl, methyl 336.78 Single sulfonyl Potential kinase inhibition
2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzo[d]imidazole Sulfinyl, pyridinyl, methoxyphenoxy ~450 (estimated) Sulfinyl, aryl ether Enzyme inhibition (e.g., proton pump)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzoimidazole-triazole-thiazole Triazole, thiazole, bromophenyl, phenoxymethyl ~600 (estimated) Heterocyclic hybrids Antimicrobial or antiviral activity
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Quinoline-azetidine Azetidinyl, morpholinyl, pyrazolopyridine ~550 (estimated) Polycyclic nitrogen systems TLR7-9 antagonism (autoimmune diseases)

*Molecular weights estimated based on structural formulae.

Key Observations:

Hybrid systems like 9c () incorporate triazole and thiazole rings, which may enhance binding to biological targets through multipoint interactions .

Sulfonyl vs. Sulfinyl Groups :

  • Sulfonyl groups (as in the target compound) are more electron-withdrawing and oxidation-resistant than sulfinyl groups (e.g., ), suggesting greater metabolic stability .

Azetidine Functionalization :

  • The azetidine ring in the target compound and ’s TLR antagonist introduces conformational rigidity, which may improve receptor selectivity compared to larger rings (e.g., morpholine or piperidine) .

Pharmacological and Physicochemical Properties

  • Bulky substituents in 9c () could limit membrane permeability despite high molecular weight .
  • Benzimidazole derivatives (e.g., ) are well-documented in proton pump inhibitors and kinase inhibitors, suggesting divergent therapeutic pathways.

Biological Activity

The compound 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and other therapeutic applications. This article explores its biological activity, synthesizing data from various studies and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Chlorobenzenesulfonyl group : Provides a sulfonamide functionality which is crucial for biological activity.
  • Imidazole ring : Known for its role in various biological processes, including enzyme activity and receptor binding.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its interaction with specific biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 2 μM against SW480 and 0.12 μM against HCT116 cancer cells, indicating strong growth inhibition .

The proposed mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which is critical in many cancers. The sulfonamide group is believed to interact with the β-catenin armadillo repeat domain, disrupting its function and leading to decreased cell proliferation .

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's efficacy against human breast carcinoma MCF-7, colon carcinoma SW480, and lung carcinoma A549 cell lines. The results showed that structural modifications at the C-4 position significantly enhanced antitumor activity .
    • Another investigation highlighted that similar sulfonamide derivatives exhibited a dose-dependent inhibition of cell growth, suggesting a promising avenue for further development .
  • In Vivo Studies :
    • In animal models, compounds structurally related to this compound demonstrated significant tumor reduction and improved survival rates when administered in therapeutic doses .

Data Tables

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 25SW4802β-Catenin inhibition
Compound 25HCT1160.12β-Catenin inhibition
This compoundMCF-7TBDTBD

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